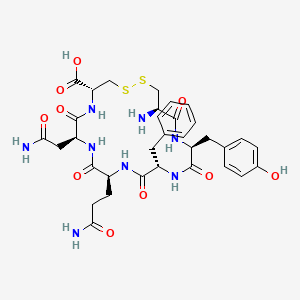
Baricitinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baricitinib-d3 is a deuterated form of baricitinib, an orally available small-molecule inhibitor of Janus kinase 1 and Janus kinase 2. Baricitinib is primarily used to treat moderate to severe rheumatoid arthritis and has shown efficacy in other autoimmune diseases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of baricitinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of baricitinib involves several key steps. The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction. This intermediate undergoes deprotection of the N-Boc-group followed by a sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene under reflux. Finally, the desired compound, baricitinib, is obtained by the Suzuki coupling reaction of 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine with the borate intermediate .
Industrial Production Methods
The industrial production of baricitinib follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-performance liquid chromatography to ensure the purity of the final product and to identify and control impurities .
Chemical Reactions Analysis
Types of Reactions
Baricitinib undergoes various chemical reactions, including:
Oxidation: Baricitinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert baricitinib to its reduced forms.
Substitution: Baricitinib can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving baricitinib include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of baricitinib. These derivatives are often studied for their potential therapeutic applications and pharmacological properties .
Scientific Research Applications
Baricitinib-d3 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of baricitinib. Its applications include:
Chemistry: Used to study the chemical stability and reactivity of baricitinib under different conditions.
Biology: Employed in cellular and molecular biology studies to understand the interaction of baricitinib with cellular targets.
Medicine: Used in clinical research to evaluate the efficacy and safety of baricitinib in treating various autoimmune diseases.
Mechanism of Action
Baricitinib exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are intracellular enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting these kinases, baricitinib reduces the activity of pro-inflammatory cytokines, thereby attenuating inflammation and immune responses. The molecular targets of baricitinib include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in the pathogenesis of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to baricitinib include other Janus kinase inhibitors such as:
Tofacitinib: Inhibits Janus kinase 1 and Janus kinase 3.
Ruxolitinib: Selectively inhibits Janus kinase 1 and Janus kinase 2.
Upadacitinib: Selectively inhibits Janus kinase 1.
Filgotinib: Selectively inhibits Janus kinase 1.
Uniqueness of Baricitinib-d3
This compound is unique due to its deuterated form, which allows for more precise studies of the pharmacokinetics and metabolic pathways of baricitinib. The presence of deuterium atoms in place of hydrogen atoms can lead to differences in the metabolic stability and pharmacokinetic profile, making it a valuable tool in drug research and development .
Properties
Molecular Formula |
C16H17N7O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-(2,2,2-trideuterioethylsulfonyl)azetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3 |
InChI Key |
XUZMWHLSFXCVMG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


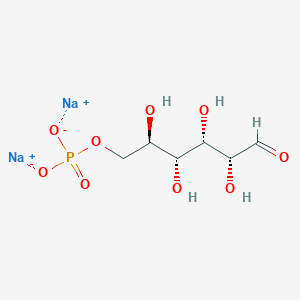
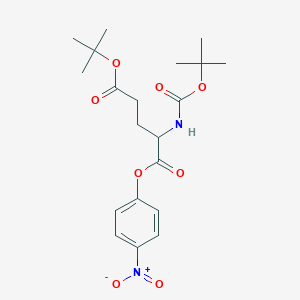
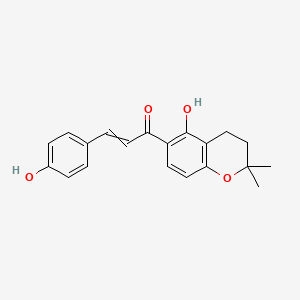

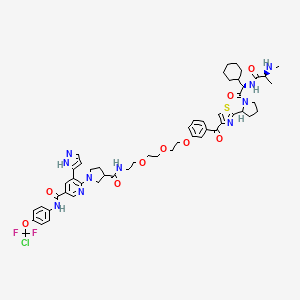
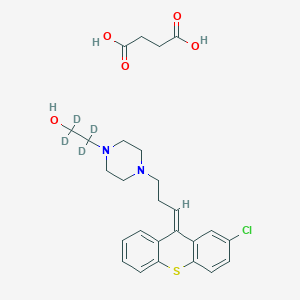
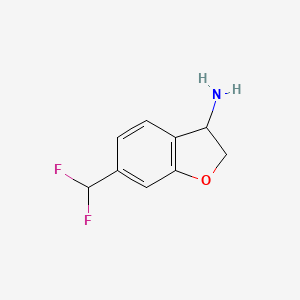
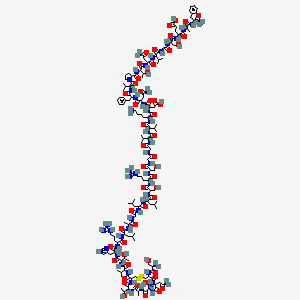
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)




